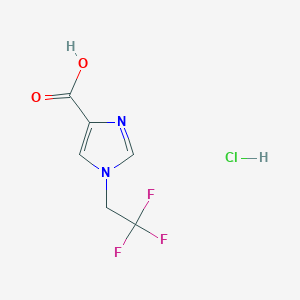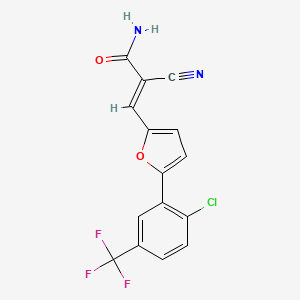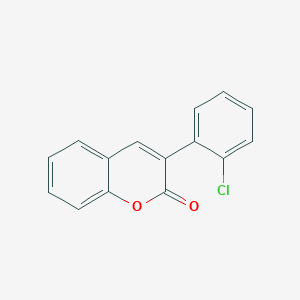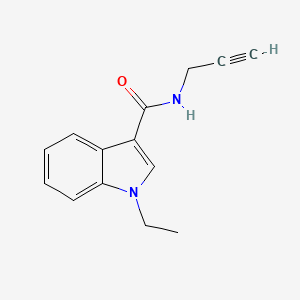
1-ethyl-N-prop-2-ynylindole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-prop-2-ynylindole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological and pharmacological activities. This particular compound is characterized by the presence of an indole core substituted with an ethyl group at the 1-position, a prop-2-ynyl group at the nitrogen atom, and a carboxamide group at the 3-position.
Preparation Methods
The synthesis of 1-ethyl-N-prop-2-ynylindole-3-carboxamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. The reaction typically involves the condensation of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions, followed by cyclization to form the indole ring .
For the specific synthesis of this compound, the following steps can be employed:
N-Alkylation: The starting material, indole, is first alkylated at the nitrogen atom using an appropriate alkylating agent such as ethyl iodide.
Carboxamide Formation: The resulting N-ethylindole is then reacted with a suitable carboxylating agent, such as ethyl chloroformate, to introduce the carboxamide group at the 3-position.
Prop-2-ynyl Substitution: Finally, the N-ethylindole-3-carboxamide is subjected to a substitution reaction with propargyl bromide to introduce the prop-2-ynyl group at the nitrogen atom.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-Ethyl-N-prop-2-ynylindole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., methanol, dichloromethane), and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-Ethyl-N-prop-2-ynylindole-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-ethyl-N-prop-2-ynylindole-3-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to modulate various biological processes by binding to receptors, enzymes, and other proteins. For example, they can inhibit protein kinases, tubulin, and the p53 pathway, which are critical in regulating cell growth, division, and apoptosis . The compound’s effects are mediated through these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
1-Ethyl-N-prop-2-ynylindole-3-carboxamide can be compared with other similar indole derivatives, such as:
1-Methylindole-3-carboxamide: Similar in structure but with a methyl group instead of an ethyl group at the 1-position.
N-Prop-2-ynylindole-3-carboxamide: Lacks the ethyl group at the 1-position but has the same prop-2-ynyl and carboxamide groups.
1-Ethylindole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-ethyl-N-prop-2-ynylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-9-15-14(17)12-10-16(4-2)13-8-6-5-7-11(12)13/h1,5-8,10H,4,9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZQGGBLVHSTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
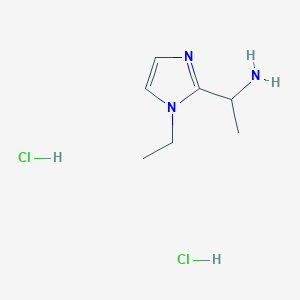

![9-(3-ethoxy-4-hydroxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3015982.png)
![4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B3015985.png)

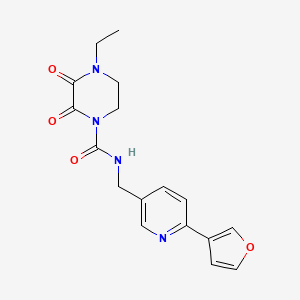
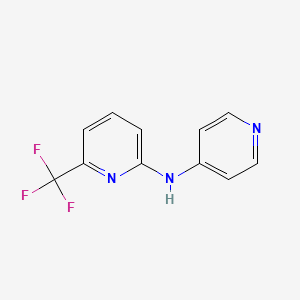
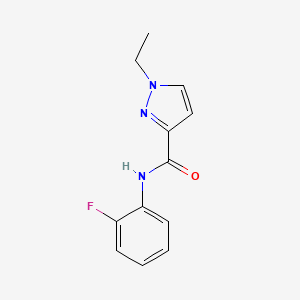
![6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3015995.png)
![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3015996.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B3015998.png)
